Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate
Description
Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate is an ethyl benzoate derivative featuring a 4-ethoxybenzoyl amide group at the 3-position of the benzoate ring. The compound’s structure combines an ester moiety (ethoxy group at the carboxylate) and an amide linkage, conferring unique physicochemical properties. The 4-ethoxybenzoyl group may enhance lipophilicity and metabolic stability, while the amide linkage enables hydrogen bonding, critical for molecular recognition in biological systems .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 3-[(4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-10-8-13(9-11-16)17(20)19-15-7-5-6-14(12-15)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
QSAJJNAWHMSKDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 3-[(4-ethoxybenzoyl)amino]benzoate, highlighting substituent effects, synthesis routes, and biological/physical properties:
Key Structural and Functional Comparisons :
Substituent Position: C3 vs. C4 Substitution: The target compound’s 3-substituted amide group introduces steric and electronic differences compared to 4-substituted analogs. For example, 3-substituted derivatives (e.g., ) often exhibit altered binding affinities in enzyme inhibition due to spatial constraints .
Biological Activity: Amide-containing analogs (e.g., ) show enzyme inhibitory or antitumor activity. For instance, the Leishmania trypanothione reductase inhibitor () shares a similar amide linkage, suggesting the target compound may also interact with enzyme active sites . Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization than other amines, highlighting the role of substituent electronic effects .
Synthetic Accessibility: Most derivatives are synthesized from ethyl 4-aminobenzoate via amide coupling (e.g., ) or alkylation ().
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